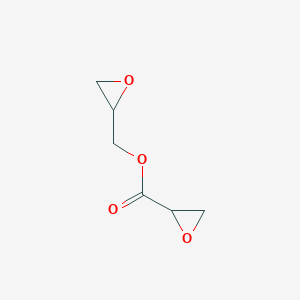
(Oxiran-2-yl)methyl oxirane-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Oxiran-2-yl)methyl oxirane-2-carboxylate is a chemical compound belonging to the class of oxiranes, which are three-membered cyclic ethers. This compound is characterized by the presence of two oxirane rings, making it a unique and interesting subject for chemical research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (Oxiran-2-yl)methyl oxirane-2-carboxylate typically involves the reaction of oxiranes with carboxylic acids. One common method is the amine-catalyzed ring-opening reaction of oxiranes by carboxylic acids. This reaction is initiated by a tertiary amine and proceeds through a series of parallel consecutive stages, including the quaternization of the amine by the activated oxirane and the nucleophilic attack of the carboxylate anion on the oxirane .
Industrial Production Methods: Industrial production of this compound often involves the use of large-scale reactors where the reaction conditions, such as temperature and pressure, are carefully controlled to optimize yield and purity. The use of catalysts, such as tertiary amines, is common to enhance the reaction rate and selectivity.
Analyse Chemischer Reaktionen
Types of Reactions: (Oxiran-2-yl)methyl oxirane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxirane derivatives.
Reduction: Reduction reactions can lead to the formation of diols.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles attack the oxirane ring, leading to ring-opening and the formation of new compounds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) and sodium hydroxide (NaOH) are commonly used oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) is a typical reducing agent.
Substitution: Tertiary amines are often used as catalysts in nucleophilic substitution reactions.
Major Products:
Oxidation: Oxirane derivatives.
Reduction: Diols.
Substitution: β-hydroxypropyl esters and other functionalized molecules.
Wissenschaftliche Forschungsanwendungen
(Oxiran-2-yl)methyl oxirane-2-carboxylate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex molecules and polymers.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of resins, plasticizers, and composite materials
Wirkmechanismus
The mechanism of action of (Oxiran-2-yl)methyl oxirane-2-carboxylate involves the interaction of its oxirane rings with various molecular targets. The oxirane rings are highly reactive and can undergo ring-opening reactions with nucleophiles, leading to the formation of new chemical bonds. This reactivity is exploited in various chemical and biological applications, where the compound can modify biomolecules or act as a cross-linking agent .
Vergleich Mit ähnlichen Verbindungen
Oxirane-2,2-dicarboxamides: These compounds share the oxirane ring structure and exhibit similar reactivity in chemical reactions.
Poly (2-oxazoline)s: These polymers have similar ring structures and are used in biomedical applications.
Uniqueness: (Oxiran-2-yl)methyl oxirane-2-carboxylate is unique due to the presence of two oxirane rings, which enhances its reactivity and versatility in various applications. Its ability to undergo multiple types of chemical reactions and its potential for use in diverse fields make it a valuable compound for research and industrial purposes.
Eigenschaften
CAS-Nummer |
13406-99-0 |
|---|---|
Molekularformel |
C6H8O4 |
Molekulargewicht |
144.12 g/mol |
IUPAC-Name |
oxiran-2-ylmethyl oxirane-2-carboxylate |
InChI |
InChI=1S/C6H8O4/c7-6(5-3-9-5)10-2-4-1-8-4/h4-5H,1-3H2 |
InChI-Schlüssel |
ULMDIPASDLBXQF-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(O1)COC(=O)C2CO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tetrakis[(trifluoromethyl)sulfanyl]ethene](/img/structure/B14706917.png)
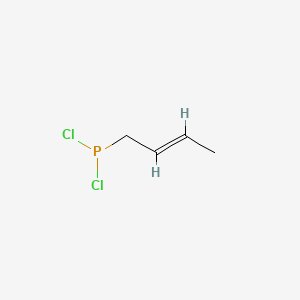

![[1,2,5]Selenadiazolo[3,4-b]pyridine](/img/structure/B14706955.png)
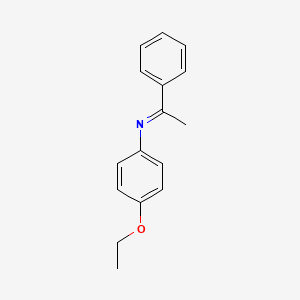
![Oxo{tris[(trimethylsilyl)methyl]}-lambda~5~-phosphane](/img/structure/B14706973.png)
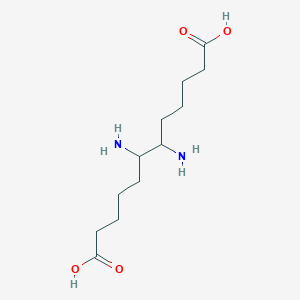

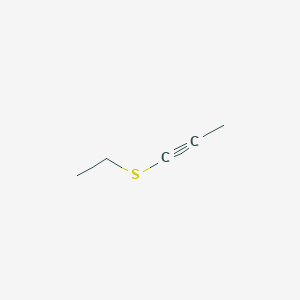
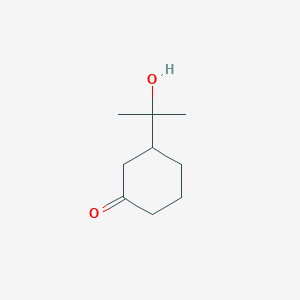
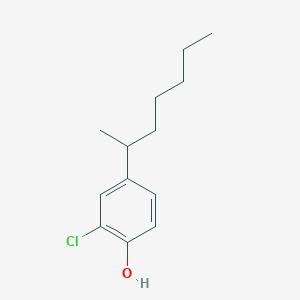
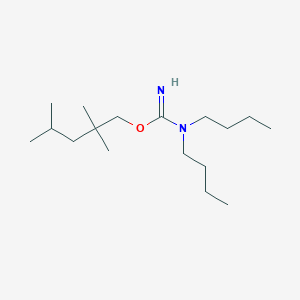
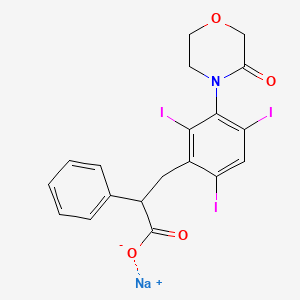
![6-Ethyl-3-methyl-5,6-dihydrofuro[2,3-d]pyrimidine-2,4(1h,3h)-dione](/img/structure/B14706993.png)
